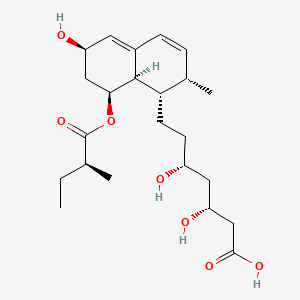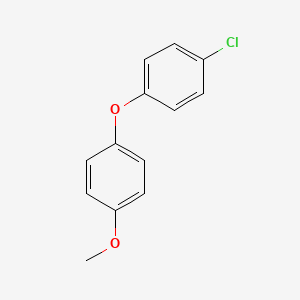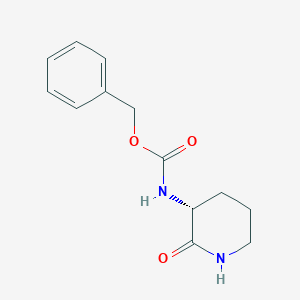
(R)-Benzyl (2-oxopiperidin-3-yl)carbamate
Overview
Description
Biochemical Analysis
Biochemical Properties
®-Benzyl (2-oxopiperidin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between ®-Benzyl (2-oxopiperidin-3-yl)carbamate and cholinesterase enzymes results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent cholinergic effects .
Cellular Effects
The effects of ®-Benzyl (2-oxopiperidin-3-yl)carbamate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cholinesterase enzymes by ®-Benzyl (2-oxopiperidin-3-yl)carbamate leads to increased acetylcholine levels, which can affect neurotransmission and muscle contraction. Additionally, this compound has been shown to impact gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ®-Benzyl (2-oxopiperidin-3-yl)carbamate involves its binding interactions with cholinesterase enzymes. This compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, leading to prolonged cholinergic signaling. Furthermore, ®-Benzyl (2-oxopiperidin-3-yl)carbamate may also influence other molecular targets, such as ion channels and receptors, contributing to its overall biochemical effects.
Dosage Effects in Animal Models
The effects of ®-Benzyl (2-oxopiperidin-3-yl)carbamate vary with different dosages in animal models. At low doses, this compound can enhance cholinergic signaling and improve cognitive function. At high doses, ®-Benzyl (2-oxopiperidin-3-yl)carbamate may cause toxic effects, such as muscle weakness, respiratory distress, and even death. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
®-Benzyl (2-oxopiperidin-3-yl)carbamate is involved in various metabolic pathways, including those related to acetylcholine metabolism. This compound interacts with cholinesterase enzymes, leading to the inhibition of acetylcholine breakdown. Additionally, ®-Benzyl (2-oxopiperidin-3-yl)carbamate may influence other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular metabolism. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of ®-Benzyl (2-oxopiperidin-3-yl)carbamate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The localization and accumulation of ®-Benzyl (2-oxopiperidin-3-yl)carbamate within specific tissues can influence its biochemical effects and therapeutic potential.
Preparation Methods
The synthesis of ®-Benzyl (2-oxopiperidin-3-yl)carbamate typically involves the reaction of ®-2-oxopiperidine-3-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
®-Benzyl (2-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Benzyl (2-oxopiperidin-3-yl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Benzyl (2-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
®-Benzyl (2-oxopiperidin-3-yl)carbamate can be compared with similar compounds such as:
- ®-3-(Cbz-amino)-2-piperidone
- Benzyl ®-(2-oxopiperidin-3-yl)carbamate
- Carbamic acid, N-[(3R)-2-oxo-3-piperidinyl]-, phenylmethyl ester These compounds share similar structural features but may differ in their specific chemical properties and applications . The uniqueness of ®-Benzyl (2-oxopiperidin-3-yl)carbamate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
benzyl N-[(3R)-2-oxopiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHNKJHAXXEKFU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457668 | |
| Record name | Benzyl [(3R)-2-oxopiperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722499-65-2 | |
| Record name | Benzyl [(3R)-2-oxopiperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


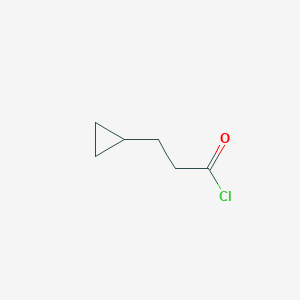

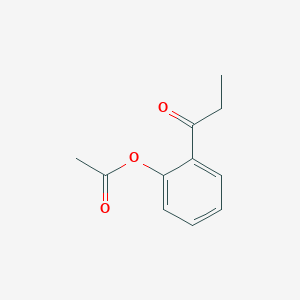

![L-Proline, 1-[2-(acetyloxy)benzoyl]-](/img/structure/B1624703.png)


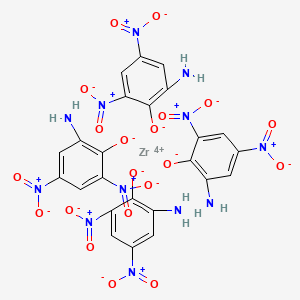

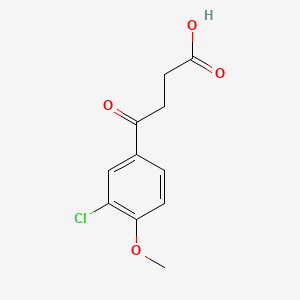

![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)
